HIV Envelope protein gp41 is derived from the larger precursor protein gp160, which is synthesized in infected cells. This precursor undergoes proteolytic cleavage by cellular proteases to yield two subunits: gp120 and gp41. The classification of gp41 falls under viral proteins, specifically as a transmembrane glycoprotein that is integral to the HIV envelope structure.
The synthesis of HIV Envelope protein gp41 begins with the translation of the viral RNA into the polyprotein precursor gp160 in the rough endoplasmic reticulum. This precursor contains a signal peptide that directs it to the endoplasmic reticulum membrane, where it is co-translationally processed. Key steps in this process include:
The molecular structure of gp41 consists of three main domains:
The protein adopts various conformations throughout its life cycle, transitioning from a prefusion state to an extended state and finally forming a hairpin structure that brings the viral and cellular membranes close together for fusion .
The primary chemical reactions involving gp41 are related to its role in mediating membrane fusion. Upon binding of the HIV envelope glycoprotein complex (gp120/gp41) to host cell receptors (CD4 and co-receptors), conformational changes occur in gp41:
The mechanism by which gp41 facilitates viral entry involves several steps:
HIV Envelope protein gp41 exhibits several notable physical and chemical properties:
These properties contribute to its functionality as a mediator of membrane fusion during viral entry.
The study of HIV Envelope protein gp41 has significant scientific applications:
The gp41 fragment spanning residues 519–541 represents a critical functional domain within the HIV-1 envelope glycoprotein. Its primary sequence is AVGIGALFLGFLGAAGSTMGAASITLTVQARQ (HIV-1 LAV1a strain), featuring a high proportion of hydrophobic residues (∼70%), including alanine (17.4%), glycine (17.4%), leucine (13.0%), and phenylalanine (8.7%) [1] [7]. This composition underpins its strong interfacial hydrophobicity, with a grand average of hydropathicity (GRAVY) index of +1.38, indicating pronounced membrane affinity. The peptide has a molecular weight of 2,892 Da and an isoelectric point (pI) of 6.2, calculated from its ionizable residues (N-terminal amine, C-terminal carboxyl, and Arg539 side chain) [1]. Biochemically, it exhibits solubility limitations in aqueous buffers but dissolves readily in membrane-mimetic solvents like hexafluoroisopropanol (HFIP) or detergents such as sodium dodecyl sulfate (SDS) [7].
Table 1: Biochemical Properties of gp41 (519–541)
Property | Value |
---|---|
Molecular Formula | C₁₄₈H₂₄₀N₄₂O₄₄S₁ |
Molecular Weight | 2,892 Da |
Isoelectric Point (pI) | 6.2 |
Hydrophobicity Index (GRAVY) | +1.38 |
Dominant Residues | Ala (17.4%), Gly (17.4%), Leu (13.0%) |
In membrane-mimicking environments, gp41 (519–541) adopts amphipathic α-helical conformations essential for fusogenicity. Fourier transform infrared (FTIR) spectroscopy in SDS micelles reveals α-helical folding between residues Gly-5 (524) and Gly-16 (535), while residues 1–4 (519–522) remain disordered [5] [8]. This helical core aligns perpendicular to the lipid-water interface, with hydrophobic residues (e.g., Phe-8, Phe-11, Leu-12) penetrating the acyl chain region. Molecular dynamics simulations in explicit SDS micelles indicate helix stabilization via van der Waals interactions between aliphatic chains and hydrophobic residues, though N-terminal fraying occurs due to micellar curvature constraints [5].
Compared to lipid bilayers, SDS micelles induce slightly reduced helicity (residues 5–16 vs. 1–16 in bilayers), highlighting environmental sensitivity. This helical conformation facilitates membrane insertion and curvature generation, as evidenced by ³¹P NMR studies showing gp41 (519–541) promotes fusion of dimyristoylphosphatidylcholine (DMPC) vesicles into multilamellar aggregates [2]. Mutagenesis studies confirm that helical disruption (e.g., V520E or L527R substitutions) abolishes fusogenic activity, underscoring the structural dependence of membrane fusion [7].
Table 2: Membrane-Dependent Conformational Changes of gp41 (519–541)
Environment | Dominant Structure | Residue-Specific Features | Functional Consequence |
---|---|---|---|
SDS Micelles | α-helix (70%) | Helix: Gly524–Gly535; Disordered: 519–522 | Membrane insertion |
Lipid Bilayers | α-helix (85%) | Continuous helix: Ala519–Ala535 | Vesicle fusion & curvature generation |
DMPC Vesicles | Helix/β-mixed | Fusogenic β-sheet upon aggregation | Multilamellar vesicle formation |
Solvent polarity dictates dramatic conformational shifts in gp41 (519–541). In aqueous buffers (pH 4.5), it forms antiparallel β-sheets stabilized by hydrogen bonding between Val-1 (519), Ser-2 (520), Thr-3 (521), and Gln-4 (522) [2] [9]. This configuration promotes fibrillogenesis, with electron microscopy revealing amyloid-like fibrils analogous to pathological aggregates in prion diseases [5].
In dimethyl sulfoxide (DMSO), the peptide transitions to a β-sheet spanning residues 519–530, which may facilitate membrane insertion via hydrophobic surface exposure [2]. Conversely, in hexafluoroacetone (HFA), a helix-promoting solvent, it adopts a hybrid structure: a helical segment (Ile-5 to Gln-12) followed by a random coil. This solvent-induced polymorphism suggests that the β-sheet/helix equilibrium is governed by environmental hydrophobicity, with β-turns (e.g., Val-9–Gln-12) potentially initiating helical folding [2].
Table 3: Solvent-Dependent Conformations of gp41 (519–541)
Solvent | Secondary Structure | Key Residues Involved | Experimental Method |
---|---|---|---|
Water (pH 4.5) | Antiparallel β-sheet | Val519–Gln522 | FTIR, Electron Microscopy |
DMSO | β-sheet | Ala519–Ala530 | NMR, MD Simulations |
HFA | α-helix + random coil | Ile523–Gln531; C-terminal coil | NMR |
The gp41 (519–541) fragment corresponds to two functional regions in full-length gp41: the fusion peptide proximal region (FPPR; residues 519–527) and the N-terminal helix of heptad repeat 1 (HR1; residues 528–541) [6] [9]. In the postfusion six-helical bundle, HR1 residues 528–541 form an inner trimeric coiled-coil stabilized by hydrophobic interactions (e.g., Ile-535, Val-538, and Leu-541) [6]. Crystal structures show that the FPPR (519–527) extends as a flexible helix positioning the fusion peptide (residues 512–518) outward for membrane engagement [9].
The MPER (membrane-proximal external region; residues 664–683) structurally links to this fragment via continuous helicity. Trp-678, Trp-680, and Tyr-681 in MPER adopt a 90° sideward bend relative to HR2, enabling hydrophobic insertion into the viral membrane [9] [10]. This topology is consistent with the single transmembrane domain model (residues 684–706), which anchors gp41’s C-terminum cytoplasmically [10]. Comparative thermostability analyses reveal that inclusion of FPPR/MPER increases the gp41 ectodomain’s melting temperature (Tm = 87.6°C) versus the core alone (Tm = 75.1°C), demonstrating their role in stabilizing the fusion-active conformation [9].
Table 4: Structural Equivalents of gp41 (519–541) in Full-Length gp41
gp41 (519–541) Subregion | Full-Length gp41 Domain | Structural Role | Functional Impact |
---|---|---|---|
519–527 (FPPR) | Fusion peptide linker | Positions fusion peptide externally | Enables target membrane insertion |
528–541 (HR1) | Inner coiled-coil trimer | Forms core six-helix bundle | Drives membrane apposition |
Hydrophobic residues | MPER (664–683) | Membrane insertion via aromatic residues | Generates viral membrane curvature |
Compound Names Mentioned:
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